molecular formula C11H12N2OS B3031107 2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol CAS No. 1448190-11-1

2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol

Cat. No.: B3031107
CAS No.: 1448190-11-1
M. Wt: 220.29
InChI Key: FEERNGCQHPIBTC-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol, also known as AMMT, is a synthetic compound that has been used in scientific research for a variety of applications. AMMT is a derivative of thiazole, a heterocyclic compound found in many natural products, and it has a range of biochemical and physiological effects.

Scientific Research Applications

Photo-Physical Properties

2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol derivatives have been synthesized and studied for their photo-physical properties. The effects of solvent polarity on the absorption-emission properties of these compounds have been investigated. These compounds show excited state intra-molecular proton transfer pathway characteristics, with single absorption and dual emission features. Their thermal stability up to 200°C has also been demonstrated through TGA analysis (Padalkar et al., 2011).

Antioxidant Properties

Some derivatives of this compound have been evaluated as antioxidant additives for lubricating oils. Specific reactions and synthesis procedures have demonstrated the potential use of these compounds in enhancing the oxidative stability of lubricants (Amer et al., 2011).

Antimicrobial Activities

The antimicrobial activities of various derivatives of this compound have been synthesized and tested. These compounds have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against fungi like Aspergillus niger (Hussain et al., 2008).

Detection of Metal Ions

2-(5-Methylthiazol-2-yliminomethyl)phenol, a related compound, has been used in the specific detection of Al3+ and Zn2+ ions. This detection is based on the characteristic emission of the compound when it interacts with these metal ions, demonstrating its potential application in analytical chemistry (Phukan & Baruah, 2013).

Antifungal and Antibacterial Properties

Several Schiff base compounds containing this compound have shown potent antibacterial and antifungal activities. These compounds have been active against various pathogens, including Staphylococcus aureus and Bacillus cereus. Their structural properties and activity suggest their potential as therapeutic agents (Kakanejadifard et al., 2013).

Corrosion Inhibition

Schiff’s bases derived from pyridyl substituted triazoles, which include this compound, have been investigated as corrosion inhibitors for mild steel in hydrochloric acid solutions. These compounds have demonstrated high efficiency in protecting steel from corrosion, suggesting their utility in industrial applications (Ansari et al., 2014).

Anti-Inflammatory Activity

Compounds like 2-Methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol and its aminomethyl derivatives have been synthesized and evaluated for their anti-inflammatory potential. These derivatives, related to this compound, have shown promising results, with some being more active than standard anti-inflammatory drugs (Hayun et al., 2020).

Properties

IUPAC Name

2-(aminomethyl)-5-(4-methyl-1,3-thiazol-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-7-11(15-6-13-7)8-2-3-9(5-12)10(14)4-8/h2-4,6,14H,5,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEERNGCQHPIBTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)CN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101247072
Record name 2-(Aminomethyl)-5-(4-methyl-5-thiazolyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101247072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1448190-11-1
Record name 2-(Aminomethyl)-5-(4-methyl-5-thiazolyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1448190-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Aminomethyl)-5-(4-methyl-5-thiazolyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101247072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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